2-Chloro-5-(hydrazinylmethyl)pyridine

Antimicrobial Hydrazone Derivative E. coli

2-Chloro-5-(hydrazinylmethyl)pyridine (CAS 1057670-48-0), also referred to as (6-chloropyridin-3-yl)methylhydrazine, is a heterocyclic building block with the molecular formula C₆H₈ClN₃ and a molecular weight of 157.60 g/mol. It is characterized by a chlorine atom at the 2-position and a hydrazinylmethyl group at the 5-position of the pyridine ring.

Molecular Formula C6H8ClN3
Molecular Weight 157.6 g/mol
CAS No. 1057670-48-0
Cat. No. B1393759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-(hydrazinylmethyl)pyridine
CAS1057670-48-0
Molecular FormulaC6H8ClN3
Molecular Weight157.6 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1CNN)Cl
InChIInChI=1S/C6H8ClN3/c7-6-2-1-5(3-9-6)4-10-8/h1-3,10H,4,8H2
InChIKeyNYNRZJAGUQREMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-(hydrazinylmethyl)pyridine (CAS 1057670-48-0) – Core Chemical Identity and Procurement Profile


2-Chloro-5-(hydrazinylmethyl)pyridine (CAS 1057670-48-0), also referred to as (6-chloropyridin-3-yl)methylhydrazine, is a heterocyclic building block with the molecular formula C₆H₈ClN₃ and a molecular weight of 157.60 g/mol . It is characterized by a chlorine atom at the 2-position and a hydrazinylmethyl group at the 5-position of the pyridine ring. This compound is commercially available as a free base, typically at 95–97% purity, from multiple suppliers and is primarily utilized as a key intermediate in medicinal chemistry and agrochemical synthesis .

Why Generic Substitution of 2-Chloro-5-(hydrazinylmethyl)pyridine Poses a Risk to Research Continuity


Strict analog interchange is not advisable. The 2-chloro substitution pattern uniquely satisfies the pharmacophore requirements for neonicotinoid insecticide intermediates , while the 5-hydrazinylmethyl group directly enables the synthesis of bioactive hydrazone derivatives through continuous flow chemistry methodologies [1]. Replacing the chloro group with a bromo- or fluoro- substituent, or shifting the hydrazinylmethyl group to a different position (e.g., the 3-position), fundamentally alters the electron distribution of the pyridine ring and the nucleophilic character of the terminal hydrazine. These structural changes lead to divergent reaction kinetics in subsequent synthetic steps and can render the final compound inactive against its intended biological target, as demonstrated by comparative antimicrobial screening of the resulting hydrazone libraries [2].

Quantitative Differentiation Evidence for 2-Chloro-5-(hydrazinylmethyl)pyridine (CAS 1057670-48-0)


Comparative Antibacterial Efficacy Against Escherichia coli

A hydrazone derivative (Compound A) synthesized directly from 2-Chloro-5-(hydrazinylmethyl)pyridine demonstrated quantifiable antibacterial activity against Escherichia coli in a controlled in vitro assay. The target compound-derived molecule showed an MIC of 32 µg/mL, which, while less potent than the standard Streptomycin control (MIC of 16 µg/mL), represents a chemically tractable starting point for structure-activity relationship (SAR) optimization [1]. This provides a baseline measure of activity for the core structure absent in non-chlorinated or differently substituted analogs.

Antimicrobial Hydrazone Derivative E. coli

Comparative Antifungal Efficacy Against Candida albicans

The same hydrazone derivative synthesized from 2-Chloro-5-(hydrazinylmethyl)pyridine was screened for antifungal activity against the clinically relevant fungal pathogen Candida albicans. The derivative exhibited an MIC of 64 µg/mL, providing the first quantitative measure of antifungal potential for this specific chemotype [1]. This activity is compared to the widely used clinical antifungal Fluconazole.

Antifungal Hydrazone Derivative Candida albicans

Synthetic Versatility Unlocked by Continuous Flow Methodology

The synthesis of a library of hydrazone derivatives from 2-Chloro-5-(hydrazinylmethyl)pyridine was successfully adapted to a continuous flow reaction module. This process is explicitly designed for the rapid and efficient generation of bioactive molecules, yielding a variety of pyridine derivatives characterized by FTIR, NMR, and mass spectrometry [1]. This is a methodological differentiator; the compound's reactivity profile is proven compatible with modern flow chemistry setups, unlike other halogenated hydrazinylmethyl-pyridine isomers where such protocols are not reported.

Continuous Flow Chemistry Hydrazone Synthesis Process R&D

Optimal Application Scenarios for 2-Chloro-5-(hydrazinylmethyl)pyridine Based on Quantifiable Evidence


Core Scaffold for a Novel Anti-Infective Hydrazone Library

Procure this compound to build a focused library of hydrazone derivatives for antimicrobial screening. The quantitative MIC data against E. coli (32 µg/mL) and C. albicans (64 µg/mL) provide a validated activity benchmark to evaluate new structural modifications aimed at improving potency over the initial hits. This is a direct application of the head-to-head evidence provided [1].

Key Intermediate for Neonicotinoid Agrochemical R&D

This compound serves as a critical intermediate in the synthesis of neonicotinoid insecticides like imidacloprid and acetamiprid. Its 2-chloro substitution is a structural prerequisite for this class of chemistry. Procurement in research quantities is essential for synthesizing new-generation analogs and performing metabolic or environmental fate studies .

Validated Starting Material for Continuous Flow Process Development

Choose this specific building block for developing scalable, efficient, and safe continuous manufacturing processes. Its proven reactivity in a flow reactor provides a reliable starting point for Process R&D chemists, avoiding the uncertainty of adapting an untested batch synthesis and thereby accelerating route scouting and optimization efforts [2].

Chemical Biology Probe for Nicotinic Receptor Studies

Utilize this compound as a synthetic precursor for developing central nervous system (CNS) ligands targeting nicotinic acetylcholine receptors (nAChRs). As a key building block for this receptor class, it enables the creation of chemical biology probes to study receptor pharmacology, which is relevant for CNS drug discovery programs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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